molecular formula C7H13N3O B3385976 (1R,2R)-2-azidocycloheptan-1-ol CAS No. 68522-09-8

(1R,2R)-2-azidocycloheptan-1-ol

Cat. No.: B3385976
CAS No.: 68522-09-8
M. Wt: 155.2 g/mol
InChI Key: DXFAAMPAKSPSPV-RNFRBKRXSA-N
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Description

(1R,2R)-2-azidocycloheptan-1-ol is a chiral organic compound with a seven-membered ring structure It features an azido group (-N₃) and a hydroxyl group (-OH) attached to the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-azidocycloheptan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cycloheptanone.

    Reduction: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH₄).

    Azidation: The hydroxyl group of cycloheptanol is then converted to an azido group using a reagent like sodium azide (NaN₃) in the presence of a suitable catalyst.

    Chiral Resolution: The racemic mixture of 2-azidocycloheptanol is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-azidocycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: 2-azidocycloheptanone.

    Reduction: 2-aminocycloheptanol.

    Substitution: Various substituted cycloheptanol derivatives.

Scientific Research Applications

(1R,2R)-2-azidocycloheptan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules.

    Bioconjugation: The azido group allows for click chemistry applications, facilitating the attachment of various biomolecules.

    Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-azidocycloheptan-1-ol depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for attaching biomolecules to various substrates.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-aminocycloheptan-1-ol: Similar structure but with an amino group instead of an azido group.

    (1R,2R)-2-azidocyclohexan-1-ol: Similar structure but with a six-membered ring instead of a seven-membered ring.

    (1R,2R)-2-azidocyclooctan-1-ol: Similar structure but with an eight-membered ring instead of a seven-membered ring.

Uniqueness

(1R,2R)-2-azidocycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in chemistry and biology.

Properties

IUPAC Name

(1R,2R)-2-azidocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFAAMPAKSPSPV-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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